

DCD-1L Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dermcidin*
Cat. No.: *B1150715*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermcidin-1L (DCD-1L) is a 48-amino acid anionic antimicrobial peptide derived from the proteolysis of the **dermcidin** protein, which is constitutively expressed in human eccrine sweat glands.[1][2][3] Unlike the majority of antimicrobial peptides which are cationic, DCD-1L possesses a net negative charge at physiological pH.[1] It exhibits a broad spectrum of activity against various pathogenic bacteria and fungi, including antibiotic-resistant strains.[1][2] Its unique mechanism of action, involving the formation of zinc-stabilized ion channels in bacterial membranes, coupled with its immunomodulatory activities, positions DCD-1L as a promising candidate for the development of novel anti-infective and anti-inflammatory therapeutics.[4] This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of DCD-1L, including detailed experimental protocols and quantitative data to support further research and development.

DCD-1L Peptide Structure and Properties

DCD-1L is a 48-amino acid peptide with the sequence SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSDL.[1][5] It is characterized by an amphiphilic nature, with a cationic N-terminal region (residues 1-23) and an anionic C-terminal region (residues 24-48). Upon interaction with bacterial membranes, DCD-1L adopts an α -helical secondary structure.

Property	Value	Reference
Amino Acid Sequence	SSLLEKGLDGAKKAVGGLGK LGKDAVEDLESVGKGAVHDV KDVLDSVL	[1][5]
Molecular Weight	4818.41 Da	[1]
Net Charge (neutral pH)	-2	[1]
Isoelectric Point (pI)	5.07	[1]
Composition	29 polar and 19 nonpolar amino acids	

Antimicrobial and Anti-Biofilm Function

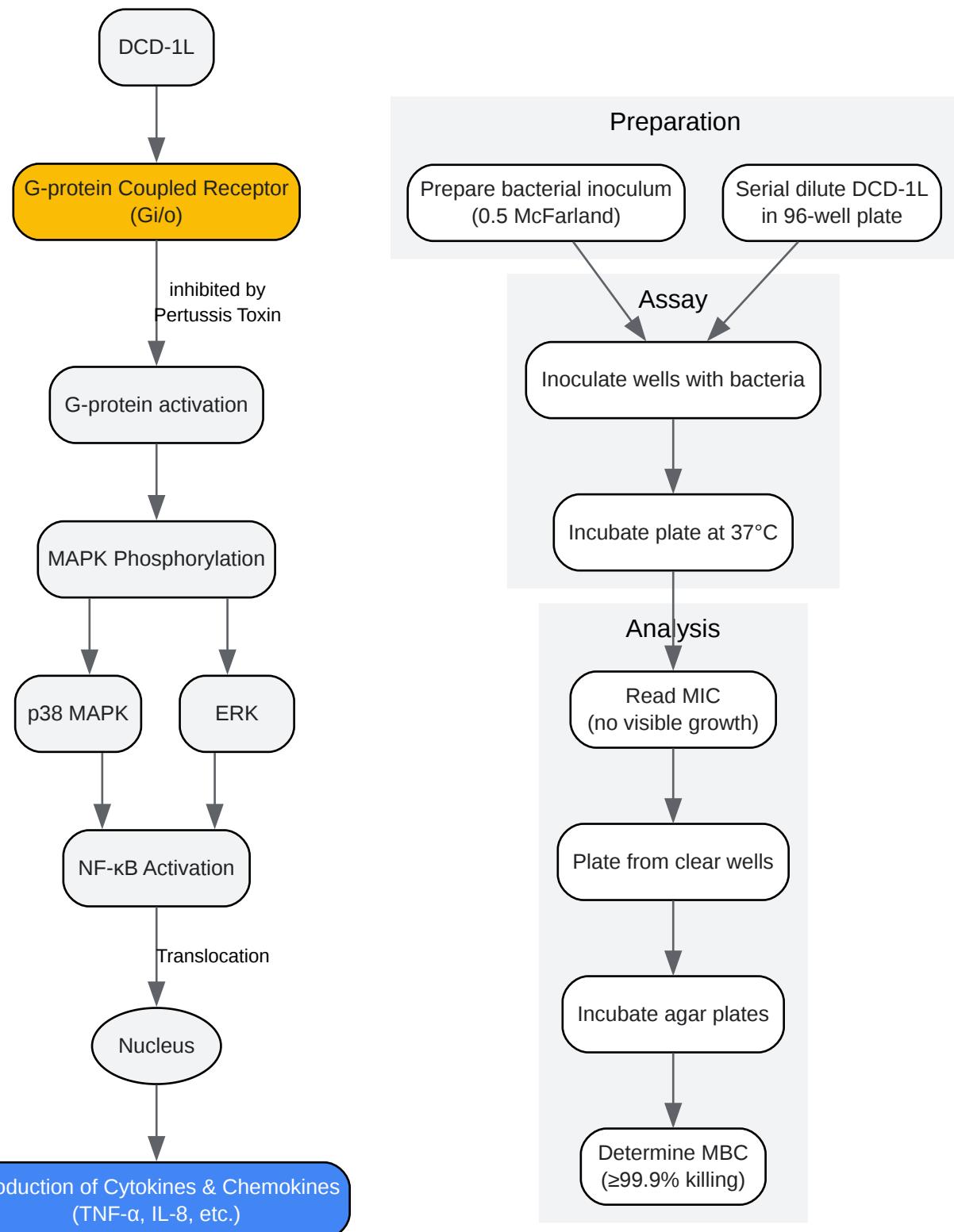
DCD-1L demonstrates potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy is maintained over a broad pH range and at high salt concentrations, conditions that mimic human sweat.[6]

Quantitative Antimicrobial Activity

The antimicrobial potency of DCD-1L is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Microorganism	Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
Acinetobacter baumannii	XDR	16	32	[7]
Acinetobacter baumannii	PDR	8	8	[7]
Acinetobacter baumannii	ATCC 19606	16	32	[7]
Escherichia coli	-	1	-	
Enterococcus faecalis	-	1	-	
Staphylococcus aureus	-	1	-	
Candida albicans	-	10	-	

Quantitative Anti-Biofilm Activity


DCD-1L has also been shown to inhibit the formation of and eradicate pre-formed bacterial biofilms.

Microorganism Strain	DCD-1L Concentration	Biofilm Inhibition	Pre-formed Biofilm Destruction	Reference
A. baumannii (XDR)	8 x MIC (128 µg/mL)	Significant	40.5%	[7]
A. baumannii (PDR)	8 x MIC (64 µg/mL)	Significant	48%	[7]
A. baumannii (ATCC 19606)	8 x MIC (128 µg/mL)	Significant	61.5%	[7]

Mechanism of Action

Antimicrobial Mechanism

The primary antimicrobial mechanism of DCD-1L involves the disruption of bacterial cell membranes through the formation of ion channels.^[8] This process is enhanced by the presence of zinc ions (Zn^{2+}), which are naturally found in sweat.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The human antimicrobial peptide dermcidin activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Antibiofilm assay for antimicrobial peptides combating the sulfate-reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Structure-Activity Analysis of the Dermcidin-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DCD-1L Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1150715#dcd-1l-peptide-structure-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com